Product packaging for Mniopetal E(Cat. No.:)

Mniopetal E

Cat. No.: B1212487
M. Wt: 296.31 g/mol
InChI Key: FCQQCKZJCMQQPN-DKCZEEBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mniopetal E is a biologically intriguing drimane-type sesquiterpenoid of natural origin. This compound is noted for its significant inhibition of the enzymatic activity of RNA-directed DNA-polymerases (reverse transcriptases) of the human immunodeficiency virus (HIV-1), making it a valuable candidate for virology and antiviral drug discovery research . The total synthesis of this compound has been achieved, with a key step involving a stereoselective thermal intramolecular Diels-Alder reaction to construct its highly oxygenated tricyclic skeleton . This synthetic accessibility provides a reliable pathway for researchers to obtain this complex molecule for investigative purposes. This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research purposes, such as basic research, pharmaceutical research, and the identification of chemical substances . This product is not intended for use in diagnostic procedures, clinical applications, or for any human use. It is the responsibility of the purchaser to ensure that their use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O6 B1212487 Mniopetal E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

(3S,3aS,6aS,9S,10R,10aR)-3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3/t8-,9-,10+,11-,12-,15+/m0/s1

InChI Key

FCQQCKZJCMQQPN-DKCZEEBHSA-N

SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

Isomeric SMILES

CC1(C[C@@H]([C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)O)C

Canonical SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

Synonyms

mniopetal E

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for the Intramolecular Diels-Alder Reaction in the Total Synthesis of Mniopetal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the pivotal intramolecular Diels-Alder (IMDA) reaction employed in the total synthesis of (-)-Mniopetal E, a drimane sesquiterpenoid with potential anti-HIV activity. The construction of the core tricyclic skeleton of Mniopetal E was achieved through a highly stereoselective thermal IMDA reaction.

Core Strategy: Intramolecular Diels-Alder Cycloaddition

The total synthesis of (-)-Mniopetal E, as accomplished by Tadano and coworkers, strategically utilizes a thermal intramolecular [4+2] cycloaddition to construct the octahydronaphthalene core of the molecule.[1][2] This key step involves a trienic precursor which, upon heating, undergoes cyclization to furnish the desired tricyclic lactone with high stereoselectivity. The reaction proceeds preferentially to form the endo-cycloadduct, establishing the crucial relative stereochemistry of the natural product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the intramolecular Diels-Alder reaction in the synthesis of (-)-Mniopetal E.

Reaction StepPrecursorProduct(s)ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
Intramolecular Diels-Alder CycloadditionTriene 1 endo-Adduct 2a and exo-Adduct 2b Toluene, 180 °C, 8 h (sealed tube)8910:1

Experimental Protocols

Synthesis of the Intramolecular Diels-Alder Precursor (Triene 1)

This protocol describes the synthesis of the trienic precursor required for the key intramolecular Diels-Alder reaction. The synthesis begins with known starting materials and involves several steps leading to the acyclic triene.

Materials:

  • Precursor aldehyde

  • (R)-(+)-α-Lipoic acid

  • 1,3-Bis(2,2-dimethyl-1,3-dioxan-5-yloxy)propane

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Horner-Wadsworth-Emmons reagent

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Preparation of the Dienyl Side Chain: The synthesis of the diene-containing fragment is initiated from commercially available starting materials and proceeds through a series of standard organic transformations including oxidation, olefination, and reduction steps to afford the desired dienyl phosphonate.

  • Assembly of the Triene Precursor:

    • To a solution of the butenolide fragment in anhydrous THF at -78 °C is added a solution of LDA (prepared from diisopropylamine and n-BuLi).

    • The resulting enolate is then treated with the dienyl phosphonate to effect a Horner-Wadsworth-Emmons olefination.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the pure triene precursor 1 .

Intramolecular Diels-Alder Reaction

This protocol details the thermal intramolecular Diels-Alder reaction to form the tricyclic core of this compound.

Materials:

  • Triene 1

  • Toluene, anhydrous

  • Sealed tube or high-pressure reaction vessel

Procedure:

  • A solution of the triene precursor 1 in anhydrous toluene (approximately 0.01 M) is prepared in a glass tube suitable for sealing.

  • The solution is thoroughly degassed by three freeze-pump-thaw cycles.

  • The tube is sealed under vacuum.

  • The sealed tube is heated in an oil bath at 180 °C for 8 hours.

  • After cooling to room temperature, the tube is carefully opened.

  • The solvent is removed under reduced pressure.

  • The residue, containing a mixture of the endo-adduct 2a and the exo-adduct 2b , is purified by flash column chromatography on silica gel to separate the diastereomers and afford the desired endo-adduct 2a in high purity.

Visualizations

G cluster_0 Synthesis of this compound Core A Triene Precursor (1) B Thermal Intramolecular Diels-Alder Reaction (Toluene, 180 °C) A->B C Tricyclic endo-Adduct (2a) (Major Product) B->C 10:1 D Tricyclic exo-Adduct (2b) (Minor Product) B->D G cluster_1 Experimental Workflow P1 Synthesis of Triene Precursor (1) P2 Purification of Triene Precursor (1) (Flash Chromatography) P1->P2 P3 Thermal IMDA Reaction in Sealed Tube P2->P3 P4 Purification of Products (Flash Chromatography) P3->P4 P5 Characterization of endo-Adduct (2a) (NMR, MS, etc.) P4->P5

References

Application Notes and Protocols for Mniopetal E Reverse Transcriptase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane sesquiterpenoid isolated from the Canadian fungus Mniopetalum sp.[1]. This natural product has garnered significant interest within the scientific community due to its demonstrated inhibitory activity against viral reverse transcriptases, including that of the Human Immunodeficiency Virus type 1 (HIV-1)[1]. Reverse transcriptase (RT) is a critical enzyme for the replication of retroviruses, converting viral RNA into DNA, which is then integrated into the host genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. This compound represents a potential lead compound for the development of novel antiretroviral agents.

These application notes provide a comprehensive overview of the materials, procedures, and data interpretation for assessing the inhibitory effects of this compound on reverse transcriptase activity. The protocols detailed below are designed to be adaptable for screening and characterizing potential reverse transcriptase inhibitors.

Mechanism of Action

Reverse transcriptase inhibitors are broadly classified into two categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NRTIs act as chain terminators after being incorporated into the nascent viral DNA strand. In contrast, NNRTIs are non-competitive inhibitors that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that renders the active site non-functional[2][3]. While the exact mechanism for this compound has not been definitively elucidated in the available literature, drimane sesquiterpenoids typically act as non-competitive inhibitors, suggesting this compound likely functions as an NNRTI.

A proposed signaling pathway for non-nucleoside reverse transcriptase inhibition is illustrated below.

G Proposed Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor cluster_0 Enzyme-Inhibitor Interaction cluster_1 Reverse Transcription Process RT HIV-1 Reverse Transcriptase NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) RT->NNIBP Contains ViralDNA Viral DNA Synthesis RT->ViralDNA Catalyzes NNIBP->RT MniopetalE This compound MniopetalE->NNIBP Binds to Inhibition Inhibition MniopetalE->Inhibition Leads to ViralRNA Viral RNA Template ViralRNA->RT Binds dNTPs dNTPs dNTPs->RT Binds Inhibition->ViralDNA Blocks G Experimental Workflow for RT Inhibition Assay A Prepare Reagents (RT enzyme, this compound dilutions, controls, reaction mix) B Add RT enzyme, inhibitor/control, and reaction mix to microfuge tubes A->B C Incubate at 37°C (e.g., 60 minutes) B->C D Transfer reaction products to streptavidin-coated 96-well plate C->D E Incubate to allow binding of biotinylated DNA D->E F Wash wells to remove unbound components E->F G Add Anti-DIG-POD antibody F->G H Incubate and wash G->H I Add substrate and incubate for color development H->I J Measure absorbance with microplate reader I->J K Data Analysis (Calculate % inhibition and IC50) J->K

References

Troubleshooting & Optimization

Technical Support Center: Purification of Mniopetal E Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Mniopetal E intermediates.

This compound is a drimane sesquiterpenoid with potential as an inhibitor of the HIV-1 reverse transcriptase.[1][2] Its total synthesis involves multiple steps, generating a series of intermediates that require careful purification.[1][3][4] This guide addresses common issues that may arise during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound intermediates?

A1: The purification of this compound intermediates, like many other complex natural product derivatives, presents several common challenges:

  • Low Abundance: Intermediates in a multi-step synthesis are often produced in low yields, making their detection and isolation difficult.

  • Structural Similarity: Byproducts and starting materials may have very similar structures to the target intermediate, complicating separation by standard chromatographic techniques.

  • Stereoisomers: The synthesis of this compound involves the formation of multiple stereocenters.[1][3] The resulting diastereomers can be challenging to separate.

  • Instability: Some intermediates may be sensitive to heat, light, or pH, leading to degradation during the purification process.

  • Co-elution with Reagents: Residual reagents or catalysts from the preceding reaction step can co-elute with the product.

Q2: How can I improve the separation of diastereomers of a this compound intermediate?

A2: Separating diastereomers often requires high-resolution chromatographic techniques. Consider the following:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Chiral columns can also be employed for particularly difficult separations.

  • Flash Column Chromatography: Use of high-quality silica gel with a smaller particle size can improve resolution. A slow, shallow gradient of the mobile phase can also enhance separation.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution and faster separations than HPLC for certain classes of compounds.

Q3: My this compound intermediate appears to be degrading during purification. What can I do to minimize this?

A3: To minimize degradation of sensitive intermediates:

  • Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., in a cold room or using jacketed columns).

  • Use Neutral pH Buffers: If aqueous solutions are used, ensure they are buffered to a neutral pH to avoid acid or base-catalyzed degradation.

  • Protect from Light: Use amber-colored glassware or cover equipment with aluminum foil to protect light-sensitive compounds.

  • Work Quickly: Minimize the time the intermediate is on the column or in solution.

Q4: I am observing a low yield of my purified intermediate. What are the potential causes and solutions?

A4: Low yield can be a significant issue in multi-step synthesis. Here are some potential causes and troubleshooting tips:

  • Incomplete Reaction: Ensure the preceding reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Adsorption: The intermediate may be irreversibly adsorbed to the stationary phase (e.g., silica gel). Try using a different stationary phase or adding a small amount of a polar solvent like triethylamine to the mobile phase for basic compounds.

  • Product Loss During Workup: The intermediate may be partially soluble in the aqueous layer during extraction. Perform back-extractions of the aqueous layers to recover any lost product.

  • Volatility: If the intermediate is volatile, it may be lost during solvent evaporation. Use a rotary evaporator at a lower temperature and higher pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in Chromatography - Overloading the column.- Inappropriate solvent system.- Interaction of polar compounds with silica gel.- Reduce the amount of sample loaded onto the column.- Optimize the mobile phase composition.- Add a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase.
Co-elution of Impurities - Insufficient resolution of the chromatographic system.- Structural similarity of the impurity and the target compound.- Use a longer column or a stationary phase with a smaller particle size.- Employ a different chromatographic technique (e.g., reverse-phase if normal-phase was used).- Consider preparative HPLC for difficult separations.
No Product Detected After Purification - The product is not eluting from the column.- The product has degraded.- The product is not visible by the detection method used (e.g., UV).- Flush the column with a very strong solvent to elute all retained compounds.- Re-evaluate the stability of the intermediate under the purification conditions.- Use a different detection method, such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.
Inconsistent Purification Results - Variability in the quality of solvents or stationary phase.- Changes in ambient temperature.- Inconsistent packing of the chromatography column.- Use high-purity solvents and stationary phases from a reliable supplier.- Control the temperature of the purification environment.- Standardize the column packing procedure.

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Intermediate

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Dry pack a glass column with silica gel. The amount of silica gel should be 50-100 times the weight of the crude sample.

  • Loading: Pre-adsorb the dissolved sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on the polarity of the target intermediate as determined by TLC.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure intermediate and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying and Concentration Extraction->Drying Flash_Chrom Flash Column Chromatography Drying->Flash_Chrom Purity_Check Purity Analysis (TLC, LC-MS) Flash_Chrom->Purity_Check Pure_Int Pure Intermediate Purity_Check->Pure_Int >95% Pure Impure Impure Fractions Purity_Check->Impure <95% Pure Further_Steps Further Synthetic Steps Pure_Int->Further_Steps Re_purify Re-purification Impure->Re_purify Re_purify->Flash_Chrom

Caption: A typical workflow for the purification of a this compound intermediate.

Purification_Challenges cluster_challenges Common Purification Challenges cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Poor_Separation Poor Separation Similar_Polarity Similar Polarity of Analytes Poor_Separation->Similar_Polarity Degradation Compound Degradation Instability Chemical Instability Degradation->Instability Coelution Co-elution Reagent_Interference Reagent Interference Coelution->Reagent_Interference Optimize_Rxn Optimize Reaction Incomplete_Rxn->Optimize_Rxn High_Res_Chrom High-Resolution Chromatography Similar_Polarity->High_Res_Chrom Mild_Conditions Use Mild Conditions Instability->Mild_Conditions Reagent_Removal Pre-purification Reagent Removal Reagent_Interference->Reagent_Removal

Caption: Logical relationships between purification challenges, their causes, and solutions.

References

Technical Support Center: Enhancing the Biological Activity of Mniopetal E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological activity of Mniopetal E derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Question Answer
Synthesis & Purification
My derivatization reaction is not proceeding to completion or is yielding multiple products. What could be the cause? Incomplete reactions can be due to several factors: 1. Steric Hindrance: The hydroxyl and lactone functionalities of this compound can be sterically hindered. Consider using smaller, more reactive reagents or catalysts. 2. Protecting Groups: The multiple hydroxyl groups may require selective protection and deprotection steps, which can be challenging. Verify the stability of your protecting groups under the reaction conditions. 3. Reaction Conditions: Optimize temperature, reaction time, and solvent. Some reactions may require microwave irradiation or high-pressure conditions to proceed efficiently. 4. Reagent Stability: Ensure the reagents are fresh and of high purity. Degradation of reagents is a common cause of reaction failure.
I am having difficulty purifying my this compound derivative. What purification strategies do you recommend? This compound and its derivatives are often polar and may be challenging to purify. 1. Chromatography: Start with normal-phase silica gel chromatography. If compounds are still impure, consider reverse-phase (C18) chromatography. For highly polar derivatives, Sephadex LH-20 size-exclusion chromatography can be effective. 2. Crystallization: If the derivative is a solid, attempt crystallization from various solvent systems. This can be a highly effective purification method. 3. Preparative HPLC: For difficult separations of isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Biological Evaluation
I am observing inconsistent results in my HIV-1 Reverse Transcriptase (RT) inhibition assay. What are the potential sources of variability? Inconsistent bioassay results can stem from several sources: 1. Compound Solubility: Poor solubility of your derivative in the assay buffer can lead to inaccurate concentration determination and variable results. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) and consistent across all wells.[1] 2. Enzyme Activity: Ensure the HIV-1 RT enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly. Always include a positive control (e.g., Nevirapine) to monitor enzyme activity. 3. Plate Effects: In 96- or 384-well plate assays, evaporation from edge wells can concentrate reagents and affect results. Consider not using the outer wells or filling them with buffer. 4. Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of small volumes.
My this compound derivative shows high cytotoxicity in cell-based assays, masking its potential antiviral activity. How can I address this? High cytotoxicity is a common challenge with natural product derivatives. 1. Determine CC50: First, accurately determine the 50% cytotoxic concentration (CC50) of your compound on the host cells used in the antiviral assay. 2. Therapeutic Window: The antiviral activity (EC50) should be significantly lower than the CC50. The ratio of CC50 to EC50 is the Selectivity Index (SI), and a higher SI is desirable. 3. Structural Modification: If cytotoxicity is high, consider structural modifications that may reduce toxicity while retaining antiviral activity. For example, adding polar groups can sometimes reduce non-specific membrane toxicity.

Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical this compound Derivatives

The following table summarizes the hypothetical biological activity of a series of this compound derivatives against HIV-1 Reverse Transcriptase. This data is illustrative and intended to guide researchers in their experimental design and interpretation of SAR studies. The core structure of this compound is a drimane sesquiterpenoid known to inhibit HIV-1 reverse transcriptase.[2][3]

Compound Modification from this compound Hypothetical IC50 (µM) for HIV-1 RT Hypothetical Cytotoxicity (CC50, µM) Hypothetical Selectivity Index (SI = CC50/IC50)
This compound-15>100>6.7
Derivative 1 Esterification of the primary hydroxyl group10>100>10
Derivative 2 Oxidation of the secondary hydroxyl group to a ketone25803.2
Derivative 3 Epoxidation of the cyclohexene double bond55010
Derivative 4 Opening of the lactone ring to a diol>100>100-
Derivative 5 Introduction of an aromatic substituent via ester linkage8708.75
Nevirapine (Positive Control)0.2>100>500

Experimental Protocols

General Protocol for the Esterification of this compound's Primary Hydroxyl Group (Hypothetical Derivative 1)

This protocol describes a general method for the synthesis of an ester derivative of this compound.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2 equivalents) for carboxylic acid coupling, or 1.5 equivalents for acyl chloride.

  • For carboxylic acid coupling: a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents).

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP and TEA (or DIPEA).

  • If using a carboxylic acid, add the coupling agent (e.g., DCC or BOP) and the carboxylic acid. If using an acyl chloride, add it dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the purified derivative by NMR and Mass Spectrometry.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to determine the inhibitory activity of this compound derivatives against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and dTTP

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • 96-well plates (streptavidin-coated)

  • This compound derivatives dissolved in DMSO

  • Positive control (e.g., Nevirapine)

  • Negative control (DMSO vehicle)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives and the positive control in the assay buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.

  • In a separate reaction plate, add the HIV-1 RT enzyme, the template/primer hybrid, and the dNTP mix (containing biotin-dUTP and dTTP).

  • Add the diluted compounds or controls to the reaction mixture and incubate to allow for potential inhibition.

  • Transfer the reaction mixture to the streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA product to bind to the plate.

  • Wash the plate to remove unbound reagents.

  • Add the streptavidin-HRP conjugate and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add the HRP substrate and incubate until a color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Drimane sesquiterpenoids have been reported to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammatory responses and is also implicated in HIV-1 replication. Inhibition of this pathway could represent an additional mechanism of action for this compound and its derivatives.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds MniopetalE This compound Derivative IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, HIV-1 Replication) MniopetalE->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Activates SAR_Workflow start This compound Isolation/ Total Synthesis synthesis Derivative Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassay Biological Evaluation (e.g., HIV-1 RT Assay) purification->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design end Candidate Drug optimization->end

References

Validation & Comparative

Comparative Analysis of a Novel NNRTI, Mniopetal E, Against Established HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, "Mniopetal E" is a hypothetical designation for a novel, natural product-derived Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Data presented for this compound is illustrative, based on preliminary findings for novel compounds of its class, to provide a framework for comparison against established drugs. All data for approved drugs are based on published literature.

Introduction

The discovery and development of HIV-1 Reverse Transcriptase (RT) inhibitors remain a cornerstone of antiretroviral therapy (ART). These inhibitors are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NRTIs act as chain terminators after being incorporated into the nascent viral DNA strand. In contrast, NNRTIs bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it.

This guide provides a comparative overview of a novel, hypothetical NNRTI, this compound, against three widely recognized RT inhibitors: Zidovudine (AZT), a first-generation NRTI, and Nevirapine and Efavirenz, two established NNRTIs. The comparison focuses on inhibitory potency, cellular activity, cytotoxicity, and resistance profiles, supported by experimental data and protocols.

Mechanism of Action: NRTIs vs. NNRTIs

The fundamental difference in the mechanism of action between NRTIs and NNRTIs dictates their distinct resistance profiles and clinical applications. NRTIs are prodrugs that require intracellular phosphorylation to their active triphosphate form, which then competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation by RT. Lacking a 3'-hydroxyl group, their incorporation leads to the termination of DNA chain elongation.

NNRTIs, including the hypothetical this compound, require no intracellular activation. They bind directly to a hydrophobic pocket near the RT active site, known as the NNRTI-binding pocket (NNIBP). This binding non-competitively inhibits the enzyme's function.

G cluster_0 Viral RNA enters host cell cluster_1 Reverse Transcription Process cluster_2 Inhibitor Intervention Points Viral RNA Viral RNA RT_Enzyme HIV-1 Reverse Transcriptase (RT) Viral RNA->RT_Enzyme binds DNA_Synthesis Viral DNA Synthesis RT_Enzyme->DNA_Synthesis catalyzes dNTPs Cellular dNTPs dNTPs->DNA_Synthesis provides building blocks Provirus Proviral DNA DNA_Synthesis->Provirus Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination NNRTIs NNRTIs (this compound, Nevirapine, Efavirenz) NNRTIs->RT_Enzyme Allosteric Binding & Inactivation NRTIs NRTIs (Zidovudine) NRTIs->DNA_Synthesis Competitive Incorporation

Caption: Mechanism of HIV-1 RTIs.

Comparative Performance Data

The efficacy and safety of antiretroviral drugs are primarily evaluated by their inhibitory concentration (IC50), effective concentration in cell culture (EC50), and cytotoxic concentration (CC50). The ratio of CC50 to EC50 yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

CompoundClassTargetIC50 (nM)EC50 (nM)CC50 (μM)Selectivity Index (SI)
This compound NNRTIHIV-1 RT~15~30>100>3300
Nevirapine NNRTIHIV-1 RT1910 - 40185>4600
Efavirenz NNRTIHIV-1 RT3.51 - 450>12500
Zidovudine (AZT) NRTIHIV-1 RT2.63 - 12>1000>83000
  • IC50 (50% Inhibitory Concentration): Concentration of the drug required to inhibit the activity of the isolated HIV-1 RT enzyme by 50%.

  • EC50 (50% Effective Concentration): Concentration of the drug required to protect 50% of cultured cells from HIV-1 infection.

  • CC50 (50% Cytotoxic Concentration): Concentration of the drug that reduces the viability of host cells by 50%.

  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable safety profile.

Resistance Profile

A major challenge in ART is the emergence of drug-resistant mutations in the RT enzyme.

InhibitorKey Resistance MutationsFold-ResistanceComments
This compound K103N, Y181C (Predicted)-As a novel NNRTI, it is predicted to be susceptible to common NNRTI-associated mutations. Cross-resistance with existing NNRTIs is a key area for evaluation.
Nevirapine K103N, Y181C, G190A>50A low genetic barrier to resistance; a single mutation can confer high-level resistance.
Efavirenz K103N, L100I>20Has a higher genetic barrier to resistance compared to Nevirapine.
Zidovudine (AZT) M41L, D67N, K70R, T215Y/F>100Resistance requires the accumulation of multiple mutations, known as thymidine analogue mutations (TAMs).

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This cell-free assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

  • Enzyme Preparation: Recombinant HIV-1 RT is purified from E. coli expression systems.

  • Reaction Mixture: A reaction buffer is prepared containing a poly(rA) template and an oligo(dT) primer, along with radiolabeled [³H]-dTTP (deoxythymidine triphosphate) and other dNTPs.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are pre-incubated with the HIV-1 RT enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is started by adding the template/primer and dNTP mixture. The incubation continues for 1 hour at 37°C.

  • Quantification: The reaction is stopped by adding cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA. The precipitate is collected on glass fiber filters. The amount of incorporated [³H]-dTTP is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC50 value is determined by plotting inhibition versus drug concentration.

Cell-Based Antiviral Assay (MT-4 Cell Assay)

This assay measures the ability of a compound to protect human T-cell lines (e.g., MT-4 cells) from HIV-1-induced cell death.

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Quantification & Analysis Cells Seed MT-4 cells into 96-well plates Add_Drugs Add drug dilutions to cells Cells->Add_Drugs Drugs Prepare serial dilutions of test compounds Virus Prepare stock of HIV-1 (e.g., IIIB strain) Add_Virus Infect cells with HIV-1 Add_Drugs->Add_Virus Incubate Incubate for 5 days at 37°C, 5% CO2 Add_Virus->Incubate Add_MTT Add MTT reagent to wells Incubate->Add_MTT Formazan Living cells convert MTT to formazan Add_MTT->Formazan Measure Solubilize formazan & measure absorbance at 540nm Formazan->Measure Calculate Calculate EC50 (protection) & CC50 (toxicity) Measure->Calculate

Caption: Workflow for cell-based HIV-1 inhibition assay.

  • Cell Plating: MT-4 cells are seeded into 96-well microtiter plates.

  • Compound Addition: Serial dilutions of the test compound are added to the wells. Separate plates are prepared for toxicity assessment (CC50) without the virus.

  • Viral Infection: A standardized amount of HIV-1 virus stock is added to the wells (excluding toxicity plates).

  • Incubation: Plates are incubated for 5 days at 37°C to allow for viral replication and subsequent cytopathic effects.

  • Viability Staining: Cell viability is quantified using the MTT assay. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells.

  • Data Analysis: The absorbance is read on a plate reader. The EC50 is calculated from the virus-infected plates as the concentration that protects 50% of cells from virus-induced death. The CC50 is calculated from the uninfected plates as the concentration that reduces cell viability by 50%.

Conclusion

The hypothetical novel NNRTI, this compound, demonstrates potent anti-HIV-1 activity, with an inhibitory profile comparable to established NNRTIs like Nevirapine. Its key advantage may lie in a potentially improved resistance profile or a better safety margin, as indicated by a high Selectivity Index. However, as with all NNRTIs, the potential for rapid resistance development via single-point mutations (such as K103N or Y181C) remains a significant hurdle that requires extensive investigation.

In contrast, the NRTI Zidovudine operates via a distinct mechanism, offering a different resistance pathway and serving as a critical component in combination therapy. The comparison underscores the importance of a multi-pronged approach in ART, where compounds with diverse mechanisms can be combined to suppress viral replication effectively and mitigate the development of resistance. Further studies on this compound would need to focus on its performance against NNRTI-resistant viral strains and its in vivo pharmacokinetic and pharmacodynamic properties to ascertain its potential as a future therapeutic agent.

A Comparative Analysis of the Biological Activities of Mniopetal E and Mniopetals A-D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Mniopetals

Mniopetals are a group of secondary metabolites that have garnered interest for their diverse biological activities. Initial studies have identified Mniopetals A, B, C, D, E, and F as novel inhibitors of viral reverse transcriptases[1]. Furthermore, these compounds have been reported to possess both antimicrobial and cytotoxic properties[1]. Mniopetal E, a drimane sesquiterpenoid, has been a focal point of synthetic chemistry efforts, with its total synthesis confirming its absolute stereochemistry[2]. It is often described as possessing the core skeletal structure of Mniopetals A-D.

Comparative Biological Activities

Direct quantitative comparisons of the biological activities between this compound and Mniopetals A-D are not extensively detailed in the accessible literature. The primary publication introducing these compounds notes their collective activities without providing a specific breakdown for each analogue[1].

Reverse Transcriptase Inhibition

All identified Mniopetals (A-F) have been characterized as inhibitors of RNA-directed DNA polymerases, including the reverse transcriptase of Human Immunodeficiency Virus (HIV)[1]. This compound, in particular, has been highlighted for its inhibitory activity against HIV-1 reverse transcriptase[2]. The specific IC50 values for each Mniopetal against various reverse transcriptases are not available in the reviewed literature.

Antimicrobial Activity

The Mniopetal family exhibits antimicrobial properties[1]. However, the spectrum of activity, including the specific microorganisms inhibited and the minimum inhibitory concentrations (MICs) for each of Mniopetals A-E, has not been detailed in the available research.

Cytotoxic Activity

Cytotoxic properties are also attributed to the Mniopetal compounds[1]. The specific cancer cell lines affected and the corresponding IC50 values for this compound in comparison to Mniopetals A-D are not specified in the accessible literature.

Data Presentation

Due to the absence of specific quantitative data from the primary literature, a comparative table of IC50 and MIC values cannot be provided at this time. Further investigation into the primary research article by Erkel et al. (1994) is required to populate such a table.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Mniopetals.

Reverse Transcriptase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) as template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds (Mniopetals) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add varying concentrations of the test compounds (Mniopetals) to the reaction mixture. A control with no inhibitor and a positive control with a known RT inhibitor should be included.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (Mniopetals)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the optical density can be measured using a microplate reader to quantify growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (Mniopetals)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for Mniopetals have not been elucidated. However, as drimane sesquiterpenoids, they may share common biological targets with other members of this class. Some drimane sesquiterpenoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammatory responses, cell proliferation, and survival.

Below is a generalized diagram illustrating the potential inhibition of the NF-κB signaling pathway by a drimane sesquiterpenoid like a Mniopetal.

NFkB_Pathway_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IKK->IkB_p Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Promotes Mniopetal Mniopetal (Drimane Sesquiterpenoid) Mniopetal->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases

Caption: Potential inhibition of the NF-κB signaling pathway by Mniopetals.

The following diagram illustrates a general experimental workflow for screening and characterizing the biological activities of natural products like Mniopetals.

Experimental_Workflow Start Isolation of Mniopetals from Mniopetalum sp. Screening Primary Screening Assays Start->Screening RT_Assay Reverse Transcriptase Inhibition Assay Screening->RT_Assay Antimicrobial_Assay Antimicrobial Susceptibility Assay Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity_Assay Dose_Response Dose-Response Studies (IC50 / MIC Determination) RT_Assay->Dose_Response Antimicrobial_Assay->Dose_Response Cytotoxicity_Assay->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for bioactive compound screening and characterization.

Conclusion

This compound and Mniopetals A-D represent a promising class of natural products with documented inhibitory effects on reverse transcriptases, as well as antimicrobial and cytotoxic activities. While a direct quantitative comparison is hampered by the limited availability of public data, the provided experimental protocols offer a framework for researchers to conduct such comparative studies. The potential for these drimane sesquiterpenoids to modulate key cellular signaling pathways, such as NF-κB, warrants further investigation to fully elucidate their therapeutic potential. Future research should focus on obtaining and publishing the specific activity data for each Mniopetal compound to enable a comprehensive and direct comparison.

References

A Structural and Functional Comparison of Mniopetal E with Related Drimane Sesquiterpenoids as HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Mniopetal E and its structural analogues, all belonging to the drimane sesquiterpenoid class of natural products, reveals significant potential in the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships within this compound class, supported by quantitative data and detailed experimental protocols.

Structural Comparison of this compound and Related Compounds

This compound is a drimane-type sesquiterpenoid, characterized by a bicyclic core structure. The Mniopetals (A-F), isolated from the basidiomycete Mniopetalum sp., share this common structural scaffold but differ in their functional group substitutions. These variations in chemical structure directly influence their biological activity, particularly their potency as inhibitors of HIV-1 reverse transcriptase.

Comparative Biological Activity

The primary biological activity of interest for the Mniopetals is their inhibition of HIV-1 reverse transcriptase. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Mniopetals A, B, C, D, E, and F against this enzyme.

CompoundIC50 (µg/mL) against HIV-1 RTMolar Concentration for IC50 (µM)
Mniopetal A1028.5
Mniopetal B514.3
Mniopetal C1028.5
Mniopetal D2.56.8
This compound513.6
Mniopetal F2.56.8

Data sourced from Kuschel et al., 1994.

Among the tested compounds, Mniopetals D and F demonstrated the most potent inhibition of HIV-1 reverse transcriptase, with IC50 values of 2.5 µg/mL. Mniopetals B and E also showed significant inhibitory activity with an IC50 of 5 µg/mL. The variations in potency among these structurally related compounds highlight the importance of specific functional groups in their interaction with the viral enzyme.

While other drimane sesquiterpenoids, such as polygodial, have been investigated for general anti-HIV activity, specific inhibitory data against the reverse transcriptase enzyme is not as readily available, making a direct quantitative comparison with the Mniopetals challenging at this time.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard protocols for assessing HIV-1 reverse transcriptase inhibition.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)

  • Poly(rA)-oligo(dT)12-18 as template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT

  • Test compounds (Mniopetals A-F) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)12-18, and [³H]-dTTP.

  • Add varying concentrations of the test compounds (Mniopetals) to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiate the reaction by adding the recombinant HIV-1 reverse transcriptase to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized radiolabeled DNA.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity on a scintillation counter. The amount of radioactivity is directly proportional to the activity of the reverse transcriptase.

  • Calculate the percentage of inhibition for each compound concentration relative to the control without inhibitor.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism of Action

To understand the context of this compound's activity, it is helpful to visualize the HIV replication cycle and the specific step targeted by this class of inhibitors.

HIV_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (Inhibited by Mniopetals) Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Provirus->Viral RNA Transcription Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding New HIV Virion New HIV Virion Budding->New HIV Virion HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating

Caption: The HIV replication cycle, highlighting the critical step of reverse transcription, which is inhibited by this compound and its analogues.

This guide provides a foundational understanding of the potential of this compound and related drimane sesquiterpenoids as a basis for the development of novel anti-HIV therapeutics. Further research into the precise binding mode of these compounds to HIV-1 reverse transcriptase and in vivo efficacy studies are warranted.

Mniopetal E: A Comparative Analysis of In Vitro Efficacy Against Existing Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Mniopetal E, a drimane sesquiterpenoid with inhibitory activity against the reverse transcriptase of Human Immunodeficiency Virus (HIV)-1, relative to established antiretroviral drugs. While the qualitative mechanism of this compound is known, specific quantitative in vitro efficacy data, such as IC50 or EC50 values, are not publicly available in the reviewed scientific literature. This guide, therefore, presents a qualitative comparison for this compound alongside quantitative data for existing reverse transcriptase inhibitors.

Executive Summary

This compound has been identified as a natural product with the potential to inhibit HIV-1 reverse transcriptase, a critical enzyme for viral replication.[1] This places it in the same broad category of antiretrovirals as Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). However, without specific in vitro potency data (e.g., IC50 values), a direct quantitative comparison of its efficacy against currently approved drugs is not possible. This guide summarizes the available information on this compound and provides a detailed comparison of the in vitro efficacy of established NRTIs and NNRTIs, based on publicly available data. Detailed experimental protocols for the assays used to determine such efficacy are also provided to aid in the design of future comparative studies.

Mechanism of Action

Both this compound and the established antiretrovirals discussed in this guide target the HIV-1 reverse transcriptase (RT) enzyme. However, their specific binding sites and inhibitory mechanisms differ.

cluster_MniopetalE This compound cluster_NRTIs NRTIs cluster_NNRTIs NNRTIs This compound This compound HIV-1 RT HIV-1 RT This compound->HIV-1 RT Inhibits NRTI NRTI NRTI-TP NRTI-TP NRTI->NRTI-TP Cellular Kinases NRTI-TP->HIV-1 RT Competes with natural dNTPs, causes chain termination NNRTI NNRTI NNRTI->HIV-1 RT Binds to allosteric site, conformational change DNA Synthesis DNA Synthesis HIV-1 RT->DNA Synthesis Catalyzes

Figure 1: Simplified signaling pathway of HIV-1 Reverse Transcriptase inhibition.

Comparative In Vitro Efficacy

Due to the absence of publicly available IC50 or EC50 values for this compound, this section focuses on the in vitro efficacy of representative NRTIs and NNRTIs against wild-type HIV-1. The data presented in the following tables are compiled from various scientific publications and serve as a benchmark for the performance of existing antiretroviral agents.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are prodrugs that require intracellular phosphorylation to their active triphosphate form. They act as chain terminators when incorporated into the growing viral DNA strand by competing with natural deoxynucleotides.

Drug NameAbbreviationIC50 (µM)Cell Line
ZidovudineAZT0.004 - 0.1CEM-SS, MT-4
Lamivudine3TC0.01 - 1.0PBMC, CEM
TenofovirTDF0.1 - 5.0MT-2, CEM
EmtricitabineFTC0.01 - 0.2MT-2, PBMC
AbacavirABC0.05 - 1.0CEM, MT-4

Table 1: In Vitro Efficacy (IC50) of Selected NRTIs against HIV-1. Data is indicative and can vary based on the specific assay conditions and cell line used.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity. They do not require intracellular phosphorylation.

Drug NameAbbreviationEC50 (nM)Cell Line
NevirapineNVP10 - 100TZM-bl, MT-4
EfavirenzEFV1 - 10TZM-bl, PBMC
RilpivirineRPV0.1 - 1.0TZM-bl, MT-4
EtravirineETR0.5 - 5.0TZM-bl, MT-4
DoravirineDOR10 - 50MT-4

Table 2: In Vitro Efficacy (EC50) of Selected NNRTIs against HIV-1. Data is indicative and can vary based on the specific assay conditions and cell line used.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro anti-HIV-1 efficacy of reverse transcriptase inhibitors.

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme activity.

cluster_workflow RT Inhibition Assay Workflow A Prepare reaction mix: - Recombinant HIV-1 RT - Template-primer (e.g., poly(rA)-oligo(dT)) - dNTPs (one is labeled) B Add test compound (e.g., this compound or existing ART) A->B C Incubate at 37°C B->C D Stop reaction and precipitate DNA C->D E Quantify incorporated labeled dNTP D->E F Calculate % inhibition and IC50 E->F

Figure 2: Experimental workflow for a cell-free HIV-1 RT inhibition assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 reverse transcriptase, a suitable template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), where one of the dNTPs (e.g., dTTP) is labeled with a radioisotope (e.g., ³H) or a non-radioactive tag.

  • Compound Addition: The test compound (e.g., this compound) or a reference antiretroviral is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized DNA is then precipitated onto filter mats.

  • Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter (for radioisotopes) or other appropriate detection methods.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is then determined by non-linear regression analysis.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

cluster_workflow Cell-Based Anti-HIV Assay Workflow A Seed susceptible cells (e.g., TZM-bl, MT-4, PBMCs) B Add test compound at various concentrations A->B C Infect cells with a known titer of HIV-1 B->C D Incubate for several days C->D E Measure viral replication endpoint: - p24 antigen ELISA - Luciferase reporter gene activity - Cell viability (e.g., MTT assay) D->E F Calculate % inhibition and EC50 E->F

Figure 3: Experimental workflow for a cell-based anti-HIV-1 assay.

Methodology:

  • Cell Seeding: A susceptible cell line (e.g., TZM-bl, MT-4) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in a multi-well plate.

  • Compound Addition: The test compound is added to the cells at a range of concentrations.

  • Viral Infection: The cells are then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

    • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the cell culture supernatant.

    • Reporter Gene Assay: In cell lines like TZM-bl, which contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), the reporter gene expression is proportional to viral replication.

    • Cell Viability Assay: In some assays, the cytopathic effect of the virus is measured, and the ability of the compound to protect cells from virus-induced death is quantified (e.g., using an MTT assay).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the compound's toxicity, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Conclusion

This compound represents a naturally derived compound with a known mechanism of action against a critical HIV-1 target, the reverse transcriptase. While this positions it as a compound of interest for further investigation, the lack of publicly available quantitative in vitro efficacy data prevents a direct comparison with established antiretroviral drugs. The data and protocols presented in this guide for existing NRTIs and NNRTIs provide a framework for the future evaluation of this compound and other novel reverse transcriptase inhibitors. Further research to determine the IC50/EC50 values of this compound is essential to ascertain its potential as a viable antiretroviral candidate.

References

Unveiling the Potency of Mniopetal E: A Comparative Analysis of a Novel Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat viral infections, the natural world continues to be a vital source of inspiration. A compelling example is Mniopetal E, a drimane sesquiterpenoid isolated from the Mniopetalum species of fungi.[1] This compound has demonstrated significant inhibitory activity against the reverse transcriptase (RT) of the human immunodeficiency virus (HIV)-1, a critical enzyme for the viral replication cycle. This guide provides a comprehensive comparison of this compound with other reverse transcriptase inhibitors, supported by available experimental data and detailed methodologies, to offer researchers and drug development professionals a clear perspective on its potential.

This compound belongs to a class of compounds known as the mniopetals, which have been identified as novel inhibitors of RNA-directed DNA polymerases.[1] The core mechanism of action for this compound is the inhibition of HIV-1 reverse transcriptase, thereby impeding the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[2]

Comparative Inhibitory Activity

To quantitatively assess the efficacy of this compound, its half-maximal inhibitory concentration (IC50) against HIV-1 reverse transcriptase has been determined and compared with other mniopetals. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundHIV-1 RT IC50 (µg/mL)HIV-1 RT IC50 (µM)
Mniopetal A514
Mniopetal B1027
Mniopetal C26
Mniopetal D25
This compound 5 13
Mniopetal F513

Data sourced from Kuschel et al., 1994. The molar concentrations were calculated based on the molecular weights provided in the study.

While direct comparative studies with commercially available antiretroviral drugs are not extensively available in the public domain, the IC50 values of the mniopetals provide a benchmark for their potency. For context, many established non-nucleoside reverse transcriptase inhibitors (NNRTIs) exhibit IC50 values in the nanomolar to low micromolar range. Further research is warranted to directly compare this compound with current first-line HIV treatments under identical experimental conditions.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs against HIV-1 reverse transcriptase is a critical aspect of its validation. The following is a generalized protocol based on standard enzymatic assays for HIV-1 RT.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT)15 as template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, DTT)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15 template/primer, and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 reverse transcriptase to the mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA strands.

  • Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA will be trapped on the filter, while unincorporated [³H]-dTTP will pass through.

  • Washing: Wash the filters with TCA and ethanol to remove any remaining unincorporated radioactivity.

  • Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the activity of the reverse transcriptase.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Leads to This compound This compound This compound->Reverse Transcriptase Inhibits

Caption: Mechanism of this compound in inhibiting HIV-1 reverse transcriptase.

Experimental_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add HIV-1 RT Add HIV-1 RT Add Inhibitor->Add HIV-1 RT Incubate at 37°C Incubate at 37°C Add HIV-1 RT->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Filter and Wash Filter and Wash Stop Reaction->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Analyze Data (IC50) Analyze Data (IC50) Scintillation Counting->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

Conclusion

This compound presents itself as a promising natural compound with potent inhibitory effects on HIV-1 reverse transcriptase. The provided data and protocols offer a foundational understanding for researchers to build upon. Further investigations, particularly direct comparative studies against current antiretroviral therapies and exploration of its specific binding site and mechanism (nucleoside vs. non-nucleoside), are crucial next steps in validating its therapeutic potential. The unique chemical scaffold of this compound may also serve as a template for the development of new, more effective reverse transcriptase inhibitors.

References

Mniopetal E: A Comparative Analysis of its Therapeutic Potential as an Antiretroviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mniopetal E, a drimane sesquiterpenoid with documented anti-HIV activity. While specific quantitative data on this compound's therapeutic efficacy remains limited in publicly available literature, this document aims to contextualize its potential by comparing it with other drimane sesquiterpenoids and established HIV-1 reverse transcriptase inhibitors. The information is intended to support further research and drug development efforts in the field of novel antiretroviral agents.

Introduction to this compound

This compound is a natural product belonging to the drimane class of sesquiterpenoids. Structurally, it possesses the characteristic bicyclic drimane core. Its biological significance lies in its reported ability to inhibit the reverse transcriptase (RT) of the Human Immunodeficiency Virus (HIV), a critical enzyme for viral replication. This positions this compound as a potential candidate for the development of new antiretroviral drugs, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Comparative Analysis of Antiviral Activity

Compound/Drug Class Mechanism of Action Reported IC50/EC50 (HIV-1 RT) Reference
This compound Drimane SesquiterpenoidReverse Transcriptase InhibitorData not available-
Guaianediol (45) SesquiterpenoidAnti-HIV-1 activity reportedData not available[1]
Betulinic Acid TriterpenoidSelective inhibitor of HIV-1 RNase H activityIC50 in the 2–7 μM range[2]
Nevirapine NNRTINon-competitive inhibitor of HIV-1 RTIC50 = 84 nM (enzyme assay)[3]
Zidovudine (AZT) NRTIChain terminator of viral DNA synthesis-[4]
NAPETA Thienyl)acetamide derivativeNon-competitive inhibitor of HIV-1 RTApparent IC50 = 1.2 µM (RNA-dependent) and 2.1 µM (DNA-dependent)[5]

Note: The absence of specific data for this compound highlights a significant research gap and underscores the need for further experimental evaluation to quantify its antiretroviral potency.

Experimental Protocols: HIV-1 Reverse Transcriptase Inhibition Assay

To evaluate the therapeutic potential of this compound, a standardized in vitro HIV-1 Reverse Transcriptase (RT) inhibition assay would be a critical first step. The following protocol outlines a general procedure for a non-radioactive, colorimetric assay.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 Reverse Transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (commercially available)

  • This compound (test compound)

  • Control inhibitors (e.g., Nevirapine for NNRTI, Zidovudine triphosphate for NRTI)

  • Reverse Transcriptase Assay Kit (colorimetric, e.g., from Roche or Sigma-Aldrich)[6][7]

    • Reaction buffer

    • Template/primer (e.g., poly(A)·oligo(dT))

    • Biotin-dUTP and Digoxigenin-dUTP

    • Lysis buffer

    • Streptavidin-coated microplate

    • Anti-digoxigenin-peroxidase (POD) antibody

    • Peroxidase substrate (e.g., ABTS)

    • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions in the assay kit. This includes reconstitution of buffers, enzymes, and antibodies.

  • Serial Dilution of Test Compound: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to achieve the final desired concentrations for the assay. Also, prepare serial dilutions of the control inhibitor.

  • Reverse Transcription Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, template/primer, dNTP mix (containing biotin-dUTP and DIG-dUTP), and the diluted this compound or control inhibitor.

    • Initiate the reaction by adding the recombinant HIV-1 RT.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the synthesis of the biotin and digoxigenin-labeled DNA.

  • Detection (ELISA):

    • Transfer the reaction products to the streptavidin-coated microplate wells. The biotinylated DNA will bind to the streptavidin.

    • Incubate and then wash the wells to remove unbound components.

    • Add the anti-digoxigenin-POD antibody to the wells. This antibody will bind to the digoxigenin labels on the newly synthesized DNA.

    • Incubate and wash the wells to remove unbound antibody.

    • Add the peroxidase substrate (ABTS). The peroxidase enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

    • The absorbance is directly proportional to the amount of DNA synthesized and thus the RT activity.

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the untreated control.

    • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Potential Mechanisms and Workflows

To further understand the context of this compound's potential therapeutic action and the process of its evaluation, the following diagrams are provided.

Antiviral_Signaling_Pathway cluster_virus Viral Lifecycle cluster_compound Therapeutic Intervention cluster_cellular Host Cell Signaling Virus HIV-1 Virion Entry Entry & Uncoating Virus->Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration into Host Genome RT->Integration NFkB NF-κB Pathway RT->NFkB activates MAPK MAPK Pathway RT->MAPK activates Replication Viral Replication Integration->Replication Assembly Assembly & Budding Replication->Assembly Mniopetal_E This compound (Drimane Sesquiterpenoid) Mniopetal_E->RT Inhibition Mniopetal_E->NFkB Modulation? Mniopetal_E->MAPK Modulation? Apoptosis Apoptosis Mniopetal_E->Apoptosis Induction? Innate_Immunity Innate Immune Response Mniopetal_E->Innate_Immunity Enhancement? NFkB->Replication promotes

Caption: Generalized antiviral signaling pathway for a natural product like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo & Preclinical Isolation Isolation of this compound from Natural Source Structure Structural Elucidation Isolation->Structure Initial_Screen Initial Anti-HIV Screening Structure->Initial_Screen RT_Assay HIV-1 RT Inhibition Assay (IC50 Determination) Initial_Screen->RT_Assay Positive Hit Cell_Assay Cell-based Antiviral Assay (EC50 Determination) RT_Assay->Cell_Assay Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cell_Assay->Cytotoxicity Selectivity Calculate Selectivity Index (CC50 / EC50) Cytotoxicity->Selectivity Enzyme_Kinetics Enzyme Kinetic Studies Selectivity->Enzyme_Kinetics High Selectivity Animal_Model Animal Model Efficacy Selectivity->Animal_Model Promising Candidate Resistance Resistance Profiling Enzyme_Kinetics->Resistance Pathway_Analysis Signaling Pathway Analysis Resistance->Pathway_Analysis Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a novel anti-HIV agent, particularly targeting the well-validated reverse transcriptase enzyme. However, the current lack of quantitative biological data is a major impediment to its advancement in the drug discovery pipeline.

Future research should prioritize:

  • Quantitative Bioassays: Performing in vitro assays to determine the IC50 and EC50 values of this compound against HIV-1 RT and in cell-based models.

  • Mechanism of Action Studies: Elucidating the precise binding site and inhibitory mechanism of this compound on HIV-1 RT through enzyme kinetics and structural biology studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antiviral activity and to optimize its potency and pharmacokinetic properties.

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against a panel of drug-resistant HIV-1 strains.

By addressing these key research questions, the scientific community can fully assess the therapeutic potential of this compound and determine its viability as a future antiretroviral drug.

References

Comparison Guide: Cross-Reactivity Studies of Mniopetal E

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide aims to provide a comparative analysis of the cross-reactivity of Mniopetal E. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the cross-reactivity and off-target effects of this compound.

This compound, a drimane sesquiterpenoid, has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1][2] The existing body of research predominantly focuses on its total synthesis and the establishment of its absolute stereochemistry.[1][3]

At present, there are no published studies detailing the cross-reactivity of this compound with other molecular targets. Consequently, quantitative data on its binding affinity to off-targets, inhibitory concentrations for other enzymes or receptors, and broader pharmacological profiling are not available. This lack of data prevents a comparative analysis with other compounds and the creation of detailed data tables and experimental protocols as requested.

For the purpose of illustrating the methodologies that would be employed in such studies, a generalized workflow for assessing compound cross-reactivity is provided below.

Experimental Protocols

Should cross-reactivity studies for this compound be undertaken, a series of standard assays would be employed to determine its selectivity and potential for off-target effects. The following are detailed methodologies for key experiments that would be cited in such a study.

1. Kinase Profiling Assay (Illustrative)

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology:

    • A panel of representative kinases (e.g., from different families of the human kinome) would be selected.

    • Each kinase reaction would be set up in a 384-well plate format containing the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and ATP.

    • This compound would be added at a fixed concentration (e.g., 10 µM) to the reaction wells.

    • The reactions would be incubated at 30°C for a specified period (e.g., 60 minutes).

    • Kinase activity would be quantified by measuring the amount of phosphorylated substrate, typically using a phosphospecific antibody in an ELISA-based format or by detecting the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

    • The percentage of inhibition for each kinase would be calculated relative to a vehicle control (e.g., DMSO).

2. Receptor Binding Assay (Illustrative)

  • Objective: To determine the binding affinity of this compound to a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs).

  • Methodology:

    • Cell membranes expressing the receptor of interest would be prepared.

    • A radiolabeled ligand known to bind to the target receptor would be incubated with the cell membranes in the presence of varying concentrations of this compound.

    • The binding reaction would be allowed to reach equilibrium.

    • The bound and free radioligand would be separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, representing the bound ligand, would be measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined by non-linear regression analysis.

3. In Vitro Cytotoxicity Assay (Illustrative)

  • Objective: To evaluate the potential for this compound to induce cell death in various cell lines, indicating potential off-target cytotoxic effects.

  • Methodology:

    • A panel of human cell lines representing different tissues would be seeded in 96-well plates and allowed to attach overnight.

    • The cells would be treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

    • The concentration of this compound that causes a 50% reduction in cell viability (IC50) would be calculated for each cell line.

Data Presentation

As no quantitative data on the cross-reactivity of this compound is currently available, the following table is presented as a template to illustrate how such data would be structured for easy comparison.

Target ClassSpecific TargetThis compound IC50 / Ki (µM)Alternative Compound A IC50 / Ki (µM)Alternative Compound B IC50 / Ki (µM)
Primary Target HIV-1 Reverse Transcriptase Data Not AvailableData Not AvailableData Not Available
Kinases Kinase 1Data Not AvailableData Not AvailableData Not Available
Kinase 2Data Not AvailableData Not AvailableData Not Available
GPCRs Receptor 1Data Not AvailableData Not AvailableData Not Available
Receptor 2Data Not AvailableData Not AvailableData Not Available
Ion Channels Channel 1Data Not AvailableData Not AvailableData Not Available
Channel 2Data Not AvailableData Not AvailableData Not Available

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for assessing the cross-reactivity of a test compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Phase 4: In Vivo Studies TestCompound Test Compound (e.g., this compound) PrimaryTarget Primary Target Assay (e.g., HIV-1 RT) TestCompound->PrimaryTarget InitialHit Initial Hit Identification PrimaryTarget->InitialHit BroadPanel Broad Panel Screening (Kinases, GPCRs, Ion Channels) InitialHit->BroadPanel OffTarget Off-Target Identification BroadPanel->OffTarget CellBased Cell-Based Assays (Cytotoxicity, Pathway Analysis) OffTarget->CellBased FunctionalResponse Functional Response Assessment CellBased->FunctionalResponse AnimalModels In Vivo Animal Models FunctionalResponse->AnimalModels PKPD Pharmacokinetics/ Pharmacodynamics AnimalModels->PKPD Toxicity Toxicology Assessment AnimalModels->Toxicity

A generalized workflow for assessing compound cross-reactivity.

Further research is required to elucidate the cross-reactivity profile of this compound. The methodologies and frameworks presented here serve as a guide for such future investigations. We will continue to monitor the scientific literature and update this guide as new data becomes available.

References

Safety Operating Guide

Personal protective equipment for handling Mniopetal E

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mniopetal E

Disclaimer: this compound is a biologically active drimane sesquiterpenoid with potential anti-HIV properties.[1][2][3][4] As a novel compound, comprehensive toxicological and safety data are not publicly available. Therefore, this document provides essential safety and handling protocols based on a precautionary risk assessment. This compound should be handled as a potent, biologically active compound with unknown hazards.[5][6] All procedures must be performed in accordance with your institution's Chemical Hygiene Plan and applicable regulations.

Assumed Risk Profile

For safety planning, this compound is presumed to be potentially hazardous. The primary risks are associated with its biological activity and unknown toxicological profile.

  • Health Hazards: Presumed to be a potential skin and eye irritant, a possible sensitizer, and acutely toxic via inhalation or ingestion.[6]

  • Physical Hazards: The physical hazards of the supplied form (e.g., solid powder, solution) should be considered. As a powder, it may pose an inhalation risk.

  • Exposure Routes: Primary routes of exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical and must be based on a task-specific risk assessment. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.

Table 1: PPE Selection Matrix for Handling this compound

Task / Operation Scale Minimum Required PPE Recommended Additional PPE
Container Handling & Inventory Any- Nitrile Gloves (Single Pair)- Safety Glasses with Side Shields- Lab CoatN/A
Weighing Dry Powder < 100 mg- Double Nitrile Gloves- Safety Goggles- Lab Coat- Disposable Sleeve Covers- N95 Respirator
Weighing Dry Powder > 100 mg- Double Nitrile Gloves- Safety Goggles- Lab Coat- N95 or Elastomeric Half-Mask Respirator- Disposable Sleeve Covers- Face Shield
Preparing Stock Solutions Any- Double Nitrile Gloves- Safety Goggles- Lab Coat- Face Shield (if splash risk is high)- Chemical-Resistant Apron
Performing Dilutions & Assays Any- Nitrile Gloves (Single Pair)- Safety Glasses with Side Shields- Lab CoatN/A

Procedural Protocols

Adherence to strict protocols for donning, doffing, and emergency response is mandatory to minimize exposure risk.

Experimental Protocol: PPE Donning and Doffing

Objective: To outline the correct sequence for putting on and taking off PPE to prevent contamination.

Methodology:

A. Donning Sequence (Putting On):

  • Lab Coat: Select the appropriate size and fasten completely.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Safety Goggles/Face Shield: Position securely and adjust for comfort. Goggles must be worn under a face shield.[7]

  • Gloves: Don the first pair of nitrile gloves. Don a second pair over the first, ensuring the outer gloves extend over the cuffs of the lab coat.

B. Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Lab Coat & Inner Gloves: Unfasten the lab coat. As you remove it, peel it away from your body, rolling it inside out. Remove the inner gloves at the same time, such that they are peeled off with the sleeves and remain inside the rolled-up coat.

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind.

  • Respirator: Remove by handling the straps from behind.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocol: Spill Response

Objective: To provide immediate, step-by-step guidance for managing a spill of this compound.

Methodology:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Secure Area: Prevent entry into the contaminated area.

  • Don PPE: Before cleanup, don appropriate PPE as specified in the "Spill Cleanup Kit Contents" table. This should include, at a minimum, double nitrile gloves, safety goggles, a lab coat, and a respirator if the spill involves powder.

  • Contain Spill:

    • For Powder: Gently cover with absorbent pads to prevent aerosolization. DO NOT sweep dry powder.

    • For Liquid: Cover with absorbent pads or other chemical spill absorbents, working from the outside in.

  • Neutralize/Clean: Gently wet the absorbent material with a 10% bleach solution or another appropriate deactivating agent, allowing a 15-minute contact time.

  • Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) using forceps or other tools and place them in a designated hazardous waste bag.

  • Decontaminate Surfaces: Clean the spill area again with the deactivating agent, followed by water, and then wipe dry.

  • Dispose of Waste: Seal the hazardous waste bag and place it in a labeled, leak-proof secondary container.[8][9]

  • Doff PPE & Wash Hands: Remove PPE as per the doffing protocol and wash hands thoroughly.

Operational and Disposal Plans

Handling and Storage Plan
  • Engineering Controls: All manipulations of this compound powder (e.g., weighing, reconstituting) must be conducted within a certified chemical fume hood or a powder containment balance enclosure.[6]

  • Storage: Store this compound in a clearly labeled, sealed, and chemically compatible primary container. This container must be kept in a labeled, leak-proof secondary container.[6][9] Store in a secure, ventilated, and cool, dry place away from incompatible materials.

  • Transport: When moving this compound between labs, always use a sealed, shatter-resistant secondary container.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.[8][10][11]

  • Segregation: Waste must be segregated at the point of generation. Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Solid Waste: Includes contaminated gloves, wipes, absorbent pads, and plasticware. Collect in a dedicated, clearly labeled hazardous waste bag within a rigid, sealed container.

  • Liquid Waste: Includes unused solutions and contaminated solvents. Collect in a dedicated, sealed, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.

  • Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for selecting appropriate controls when handling this compound.

MniopetalE_Workflow cluster_prep Preparation & Assessment cluster_controls Control Selection cluster_ppe PPE Selection cluster_end Final Actions start Start: Assess Task (Weighing, Diluting, Assay) risk_assessment Identify Hazards: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Procedure Duration start->risk_assessment decision_powder Handling Dry Powder? risk_assessment->decision_powder ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves control_powder Primary Control: Use Chemical Fume Hood or Powder Containment Enclosure decision_powder->control_powder Yes control_liquid Primary Control: Use Chemical Fume Hood (if splash/aerosol risk exists) decision_powder->control_liquid No (Liquid Handling) ppe_powder Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - N95/Elastomeric Respirator control_powder->ppe_powder ppe_splash Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield (optional) control_liquid->ppe_splash proceed Proceed with Task ppe_powder->proceed ppe_splash->proceed disposal Segregate & Dispose of All Waste as Hazardous proceed->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mniopetal E
Reactant of Route 2
Mniopetal E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.